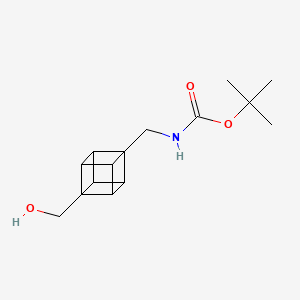

tert-butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate

Description

tert-Butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate (hereafter referred to as Compound A) is a cubane-based carbamate derivative. Cubanes, known for their rigid, cube-like hydrocarbon frameworks, are of significant interest in medicinal chemistry and materials science due to their high strain energy and unique stereoelectronic properties.

- Molecular Formula: C₁₅H₂₁NO₃

- Molecular Weight: 263.337 g/mol

- Key Features:

This compound is cataloged under SPC-a928 by SpiroChem AG, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

tert-butyl N-[[4-(hydroxymethyl)cuban-1-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-13(2,3)19-12(18)16-4-14-6-9-7(14)11-8(14)10(6)15(9,11)5-17/h6-11,17H,4-5H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATWXUKLJBYHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate can be approached through multi-step organic synthesis. The process typically starts with the construction of the cubane core, often derived from [2+2] cycloaddition reactions. The hydroxymethyl group is then introduced through a series of functional group interconversions. The final step involves the carbamate formation using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: While the industrial production of such specialized compounds is less common, scalable methods would focus on optimizing yields through catalytic processes and minimizing steps using streamlined synthetic routes. Continuous flow chemistry might be employed to enhance reaction efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, or peroxide-based reagents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution often employs reagents like sodium azide or halide ions under polar aprotic solvents.

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of methylated derivatives or removal of protecting groups.

Substitution: Introduction of diverse functional groups leading to analogues with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate for the synthesis of complex molecules, particularly in the study of strained ring systems and their reactivities.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions due to their rigid and well-defined structures.

Medicine: In medicine, Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate derivatives are being explored for their therapeutic potential, including antiviral and anticancer activities, given their ability to interact with specific molecular targets.

Industry: Industrial applications may involve the use of this compound in the development of new materials with unique mechanical or electronic properties due to the stability and rigidity of the cubane core.

Mechanism of Action

The mechanism by which Tert-Butyl (((2r,3R,4s,5S)-4-(Hydroxymethyl)Cuban-1-Yl)Methyl)Carbamate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The cubane core provides a scaffold that can effectively present functional groups in a defined spatial arrangement, facilitating strong and selective binding to target sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Cubane-Based Carbamates

tert-Butyl ((2r,3R,4s,5S)-4-(Aminomethyl)cuban-1-yl)carbamate (Compound B)

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.353 g/mol

- Key Differences: Substitution of the hydroxymethyl group (-CH₂OH) with an aminomethyl group (-CH₂NH₂). Reduced polarity compared to Compound A, impacting solubility and reactivity. Cataloged as SPC-a932, this derivative is used as a precursor for peptide coupling or metal coordination .

tert-Butyl ((2r,3r,5r,6r,7r,8r)-Cuban-1-yl)carbamate (Compound C)

- Molecular Formula: C₁₄H₁₅NO₃

- Molecular Weight : 245.278 g/mol

- Key Differences :

Methyl (1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylate (Compound D)

Non-Cubane Carbamates

tert-Butyl (4-Chlorophenethyl)carbamate (Compound E)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Differences: Aromatic (4-chlorophenethyl) backbone instead of a cubane core. Classified as non-hazardous, with distinct safety profiles compared to cubane derivatives .

tert-Butyl 4-(Hydroxymethyl)phenyl(methyl)carbamate (Compound F)

Comparative Data Table

Biological Activity

Tert-butyl (((2R,3R,4S,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate is a synthetic compound notable for its unique cubane core structure. This compound is characterized by its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. Its molecular formula is with a molecular weight of approximately 249.31 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The rigid cubane framework allows for a defined spatial arrangement of functional groups, which enhances binding affinity to target sites. This can modulate the activity of various biological pathways.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may have applications in treating conditions such as cancer and viral infections. The compound's structure allows it to serve as a scaffold for developing enzyme inhibitors or probes for studying protein-ligand interactions .

Table 1: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Antiviral Activity | Investigated for potential inhibition of viral replication |

| Anticancer Activity | Explored as an inhibitor of cancer cell proliferation |

| Enzyme Inhibition | Studied for its ability to inhibit specific enzymes |

Case Studies

- Enzyme Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .

- Protein-Ligand Interaction : Research has shown that the structural properties of the cubane core enhance the binding affinity to certain protein targets, indicating potential use in drug design .

- Comparative Analysis : A comparative study with related compounds revealed that the unique stereochemistry and functional groups of this compound contribute to its distinct biological properties .

The compound undergoes various chemical reactions that can modify its structure for enhanced biological activity:

- Oxidation : Hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : Can be reduced to form methylated derivatives.

- Substitution : Nucleophilic substitution reactions can introduce diverse functional groups.

These reactions are significant for tailoring the compound for specific applications or enhancing its biological properties .

Comparison with Similar Compounds

The unique features of this compound can be contrasted with other similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl ((2R,3R)-3-hydroxymethyl-cuban-1-yl)carbamate | Lacks one stereocenter compared to target | |

| Tert-butyl ((2R,3R)-cuban-1-yl)carbamate | Does not contain a hydroxymethyl substituent | |

| Tert-butyl ((2S,3S)-3-hydroxymethyl-cuban-1-yl)carbamate | Different stereochemistry leading to potentially different biological activity |

The distinct stereochemistry and functional groups may confer unique biological properties compared to these analogs .

Q & A

(Basic) What synthetic strategies are recommended for preparing tert-butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate?

Answer:

The synthesis of cubane derivatives typically involves multi-step protocols, including:

- Protection of functional groups : Use tert-butyl carbamate (Boc) to protect amines, ensuring regioselectivity during cubane functionalization .

- Cubane core assembly : Employ cycloaddition or photochemical methods to construct the cubane framework, followed by hydroxymethylation via controlled oxidation or substitution reactions.

- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

| Key Reaction Parameters | Example Conditions |

|---|---|

| Temperature | 0°C to room temperature |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Catalyst | DMAP (for carbamate coupling) |

| Reaction Time | 12–24 hours |

(Advanced) How can SHELX software resolve crystallographic ambiguities in cubane-based carbamates?

Answer:

SHELX programs (e.g., SHELXL) are critical for refining complex crystal structures:

- Twinning detection : Use

TWINandBASFcommands to model twinned crystals common in cubanes due to symmetry . - Hydrogen placement : Apply

AFIXconstraints for hydrogen atoms on the cubane core, leveraging DFT-calculated positions if experimental data is insufficient. - Disorder modeling : For flexible tert-butyl groups, split occupancy refinement with

PARTandSUMPcommands improves accuracy .

Case Study : A similar carbamate derivative showed a final R-factor of 0.032 after refining 3272 reflections with SHELXL, highlighting its precision for strained geometries .

(Basic) What analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₄H₂₂N₂O₄: 298.15) .

- HPLC : Use a C18 column (ACN/water gradient) to confirm >95% purity .

(Advanced) How to reconcile discrepancies between computational and experimental NMR data for cubane derivatives?

Answer:

Discrepancies often arise from:

- Solvent effects : Simulate NMR shifts using COSMO-RS models in solvents like CDCl₃ or DMSO-d₆ .

- Conformational dynamics : Perform DFT geometry optimizations (e.g., B3LYP/6-31G*) to account for cubane ring strain and tert-butyl rotamers .

- Experimental validation : Compare with structurally analogous compounds (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate, δ 8.22 ppm for aromatic protons) .

Example : A cubane-carbamate analog showed a 0.2 ppm deviation in ¹H NMR due to solvent polarity; recalibration with explicit solvent models resolved the mismatch .

(Basic) What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respirators (e.g., N95) if handling powders .

- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to mitigate vapor exposure .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note : Safety Data Sheets (SDS) for similar carbamates report low acute toxicity but recommend avoiding skin/eye contact due to irritant potential .

(Advanced) What strategies enhance thermal stability during high-temperature reactions?

Answer:

- Thermal analysis : Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for Boc-carbamates) .

- Inert atmosphere : Use argon/nitrogen to prevent oxidation during reflux (e.g., in THF at 80°C) .

- Additives : Stabilize with radical inhibitors (e.g., BHT) or Lewis acids (e.g., MgSO₄) to suppress side reactions .

Data : A tert-butyl carbamate derivative exhibited 5% weight loss at 215°C under nitrogen, confirming stability for short-term heating .

(Advanced) How to address low yields in cubane-carbamate coupling reactions?

Answer:

- Optimize stoichiometry : Use a 1.2:1 molar ratio of cubane-hydroxymethyl precursor to Boc-anhydride .

- Activation agents : Employ EDCI/HOBt or DCC/DMAP systems to improve carbamate formation efficiency .

- Workup : Extract with NaHCO₃ to remove unreacted reagents, followed by drying over MgSO₄ .

| Parameter | Optimal Value |

|---|---|

| Reaction Temp | 0–25°C |

| pH | 8–9 (for amine activation) |

| Catalyst Loading | 10 mol% DMAP |

(Basic) How to confirm stereochemical integrity in the cubane core?

Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL-refined structures (e.g., Flack parameter < 0.1) .

- Optical rotation : Compare [α]ᴅ values with literature data for (2r,3R,4s,5S) enantiomers .

- Chiral HPLC : Use a Chiralpak AD-H column to separate diastereomers (retention time: 12–15 min in hexane/IPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.